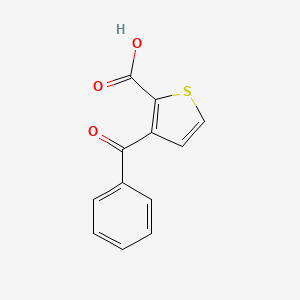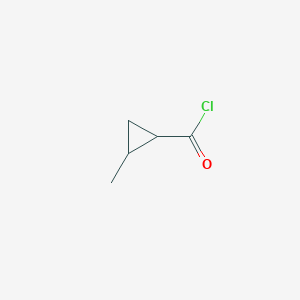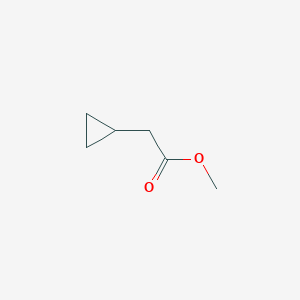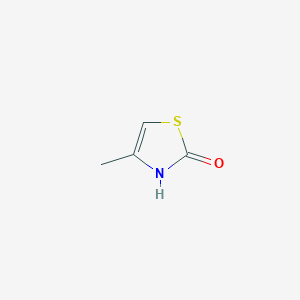
4-Benciltiomorfolina 1,1-Dióxido
Descripción general
Descripción
4-Benzylthiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Benzylthiomorpholine 1,1-Dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Benzylthiomorpholine 1,1-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylthiomorpholine 1,1-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Síntesis de Agentes Terapéuticos
4-Benciltiomorfolina 1,1-Dióxido: se utiliza en la síntesis de agentes terapéuticos. Su grupo sulfona y el anillo morfolina lo convierten en un intermedio valioso en la creación de compuestos con posibles actividades farmacológicas. Es particularmente útil en la síntesis de moléculas que exhiben propiedades antiinflamatorias y analgésicas .
Ciencia de Materiales: Modificación de Polímeros
En la ciencia de los materiales, este compuesto sirve como agente modificador para polímeros. Su estructura química se puede incorporar en cadenas poliméricas para alterar sus propiedades físicas, como aumentar la estabilidad térmica o mejorar la resistencia del material .
Ciencia Ambiental: Degradación de Contaminantes
Los investigadores están explorando el uso de This compound en aplicaciones ambientales, particularmente en la degradación de contaminantes. Su naturaleza reactiva puede ayudar a descomponer sustancias nocivas en el medio ambiente, reduciendo así la contaminación .
Química Analítica: Estándares de Cromatografía
El compuesto se utiliza en química analítica como un estándar en el análisis cromatográfico debido a sus propiedades bien definidas. Ayuda a calibrar instrumentos y garantizar la precisión de los métodos cromatográficos .
Farmacología: Descubrimiento de Fármacos
En farmacología, This compound desempeña un papel en el descubrimiento de fármacos. Es un bloque de construcción para el desarrollo de nuevos fármacos, especialmente para atacar trastornos neurológicos debido a su núcleo morfolina, que es común en los fármacos neuroactivos .
Aplicaciones Industriales: Fabricación de Productos Químicos
Industrialmente, se utiliza en la fabricación de productos químicos donde actúa como intermedio en varios procesos sintéticos. Su estabilidad en diferentes condiciones lo convierte en un compuesto versátil en la química industrial .
Síntesis Orgánica: Reacciones del Grupo Sulfona
El grupo sulfona en This compound es reactivo, lo que lo convierte en un reactivo útil en la síntesis orgánica. Puede participar en varias reacciones químicas, proporcionando vías para sintetizar moléculas orgánicas complejas .
Bioquímica: Estudios de Inhibición Enzimática
Por último, en bioquímica, este compuesto se estudia por su potencial como inhibidor enzimático. Al interactuar con enzimas específicas, puede ayudar a comprender las vías bioquímicas y desarrollar inhibidores para uso terapéutico .
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Users should wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
Propiedades
IUPAC Name |
4-benzyl-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAMTQFKYUXQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312459 | |
| Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26475-66-1 | |
| Record name | 26475-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26475-66-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Dibenzo[b,d]furan-2-carbaldehyde](/img/structure/B1267318.png)



